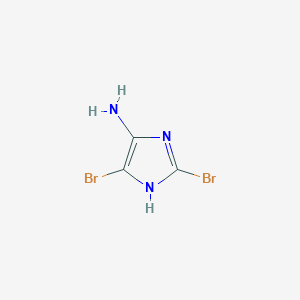

2,5-dibromo-1H-imidazol-4-amine

描述

Contextualization within Halogenated Imidazole (B134444) Chemistry

Halogenated imidazoles are a significant class of compounds in organic chemistry. The introduction of halogen atoms onto the imidazole ring dramatically influences the molecule's electronic properties and reactivity. This alteration allows for a diverse range of chemical transformations, making halogenated imidazoles valuable intermediates in synthesis. The specific positioning of halogen atoms can direct further functionalization, enabling chemists to build molecular complexity in a controlled and predictable manner. Research in this area has explored the synthesis and reactivity of various haloimidazoles, with a particular focus on their utility in cross-coupling reactions and as precursors to other functional groups. acs.org

Significance of Imidazole Scaffolds in Advanced Organic Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This structural motif is found in a vast array of biologically active natural products, including the amino acid histidine and the neurotransmitter histamine. biomedpharmajournal.orgdntb.gov.ua In synthetic chemistry, the imidazole scaffold is prized for its versatility. Its electron-rich nature allows it to participate in a variety of chemical reactions, and the nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets. nih.govnih.gov Consequently, imidazole derivatives have been extensively explored for their potential in drug discovery, leading to the development of numerous therapeutic agents with a wide range of activities. mdpi.comnih.gov The ability to readily modify the imidazole core makes it a cornerstone of modern medicinal chemistry. biomedpharmajournal.orgnih.gov

Overview of Research Trajectories for 2,5-Dibromo-1H-imidazol-4-amine

Research concerning this compound has primarily focused on its role as a key building block in the total synthesis of marine alkaloids, most notably those belonging to the oroidin (B1234803) family. Oroidin and its analogues are a class of natural products isolated from marine sponges that exhibit a range of interesting biological activities. The dibrominated imidazole core of this compound serves as a direct precursor to the corresponding structural element found in these natural products.

Key research efforts have been directed towards:

Developing efficient synthetic routes to access this compound in good yield.

Exploring its reactivity , particularly the differential reactivity of the two bromine atoms and the amine group, to enable selective functionalization.

Utilizing this compound in the total synthesis of various marine natural products and their designed analogues to explore structure-activity relationships.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1029720-13-5 |

| Molecular Formula | C₃H₃Br₂N₃ |

| IUPAC Name | 2,5-dibromo-1H-imidazol-4-ylamine |

| InChI Key | DZSJGLQPWGRHJN-UHFFFAOYSA-N |

| Physical Form | Solid |

| Storage Temperature | Ambient Temperature |

Table 1: Physicochemical properties of this compound. sigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-1H-imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c4-1-2(6)8-3(5)7-1/h6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSJGLQPWGRHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=N1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2,5 Dibromo 1h Imidazol 4 Amine

Precursor Synthesis and Regioselective Bromination

The crucial intermediate, 2,5-dibromo-4-nitro-1H-imidazole, is synthesized through the direct bromination of 4-nitroimidazole (B12731). This reaction is a cornerstone in the pathway to obtaining the target amine.

The synthesis of 2,5-dibromo-4-nitro-1H-imidazole is a well-documented process, primarily utilized as an intermediate step in the production of various pharmaceutical compounds. chemicalbook.com This compound's electronic structure, characterized by the strong electron-withdrawing nature of the nitro group and the inductive effects of the bromine atoms, makes it a versatile substrate for further chemical modifications.

The standard and optimized method for synthesizing 2,5-dibromo-4-nitro-1H-imidazole involves the bromination of 4-nitroimidazole. The reaction is typically carried out in an aqueous medium. Key reagents include bromine (Br₂) as the brominating agent and a base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrobromic acid (HBr) that is formed during the reaction. chemicalbook.com

The reaction conditions are critical for achieving a high yield and purity of the desired product. The temperature is carefully controlled, often maintained between 0–5 °C during the slow addition of bromine. This controlled addition is essential to manage the reaction rate and minimize foaming, which can occur due to the evolution of carbon dioxide from the reaction of the acid with the bicarbonate base. Following the addition of bromine, the reaction mixture is stirred at a low temperature before being heated to around 65 °C to ensure the reaction goes to completion.

| Parameter | Value/Condition | Purpose |

| Starting Material | 4-nitroimidazole | Provides the imidazole (B134444) ring and nitro group. |

| Brominating Agent | Bromine (Br₂) | Introduces bromine atoms onto the imidazole ring. |

| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes the HBr byproduct. |

| Solvent | Water | Reaction medium. |

| Bromine Addition Temp. | 0–5 °C | To control the reaction rate and minimize foaming. |

| Post-Addition Temp. | 0–5 °C, then heated to 65 °C | To ensure the reaction reaches completion. |

| pH Adjustment | 2–3 with 6 N HCl | To facilitate product isolation. |

This table presents a summary of the optimized reaction conditions for the synthesis of 2,5-dibromo-4-nitro-1H-imidazole.

The bromination of 4-nitroimidazole proceeds via an electrophilic substitution mechanism. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the nitro group at the C4 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. Despite this deactivation, the reaction proceeds, and the bromine atoms are directed to the C2 and C5 positions. The base present in the reaction mixture plays a crucial role by neutralizing the HBr generated, which drives the reaction forward.

The synthesis of 2,5-dibromo-4-nitro-1H-imidazole has been successfully scaled up to the kilogram scale, highlighting its industrial applicability. acs.orgresearchgate.net Process optimization for large-scale production involves careful control of reaction parameters to ensure safety, efficiency, and product quality. acs.org Monitoring the reaction's progress using techniques such as High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion and to ensure the desired product is obtained with high purity. The work-up procedure on a larger scale involves cooling the reaction mixture, adjusting the pH to facilitate precipitation, followed by filtration and purification of the solid product. This robust and scalable process makes 2,5-dibromo-4-nitro-1H-imidazole a readily available intermediate for further synthetic applications. acs.orgresearchgate.net

Methodologies for the Reduction of Nitro to Amino Functionality

The conversion of the nitro group in 2,5-dibromo-4-nitro-1H-imidazole to an amino group is the final and critical step in the synthesis of 2,5-dibromo-1H-imidazol-4-amine. This transformation is a standard reduction reaction in organic chemistry.

The reduction of the nitro group can be accomplished through various methods, including both catalytic and stoichiometric approaches. Catalytic hydrogenation is a common and effective method, often employing a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas. This method is generally clean and produces water as the only byproduct.

Alternatively, stoichiometric reducing agents can be used. These can include metal hydrides or other reducing metals in acidic conditions. The choice of reduction method can depend on factors such as the scale of the reaction, the availability of reagents and equipment, and the desired purity of the final product. The primary product of this reduction is 2,5-dibromo-4-amino-1H-imidazole, also known as this compound.

Selective Transformation of Nitro Group

The primary and most direct synthetic route to this compound involves the chemical modification of a precursor molecule, specifically through the selective reduction of a nitro group. This process begins with the synthesis of 2,5-dibromo-4-nitro-1H-imidazole, a key intermediate.

The synthesis of this nitro-intermediate typically starts from 4-nitroimidazole. The imidazole ring is brominated using elemental bromine in a suitable solvent like water. A base, such as sodium bicarbonate, is used to neutralize the hydrogen bromide byproduct that forms during the reaction. chemicalbook.com

Once 2,5-dibromo-4-nitro-1H-imidazole is obtained, the crucial step is the selective reduction of the nitro group (-NO₂) to an amine group (-NH₂), yielding the target compound. The presence of bromine atoms on the imidazole ring requires careful selection of reducing agents to avoid undesired debromination. Several methods are established for the selective hydrogenation of nitro compounds, which can be applied to this specific transformation. ox.ac.ukyoutube.com

Commonly employed methods that show high selectivity for the nitro group include the use of metals like zinc, tin, or iron in acidic conditions, followed by a basic workup to neutralize the reaction and yield the free amine. youtube.com More modern and milder catalytic systems have also been developed. For instance, nickel-based catalysts such as Ni(acac)₂ with polymethylhydrosiloxane (B1170920) (PMHS) have proven effective for the chemoselective reduction of nitro compounds to primary amines under mild conditions, tolerating various sensitive functional groups. rsc.org Another approach involves using sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄, which enhances the reducing power of the borohydride and directs it towards the nitro group. jsynthchem.com Heterogeneous biocatalysts, where a hydrogenase enzyme is supported on carbon, have also demonstrated high selectivity for nitro group reduction under aqueous conditions. ox.ac.uk

| Reagent/Catalyst System | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Zinc (Zn) or Tin (Sn) or Iron (Fe) | Acidic medium (e.g., HCl), followed by base (e.g., NaOH) | Classical, cost-effective method. | youtube.com |

| Ni(acac)₂ / PMHS | Mild conditions | Excellent chemoselectivity, tolerates sensitive functional groups. | rsc.org |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, EtOH solvent | Enhanced reducing power of NaBH₄ for nitro groups. | jsynthchem.com |

| Hydrogenase on Carbon Support | Aqueous conditions, H₂ gas | High selectivity, environmentally friendly ("green") conditions. | ox.ac.uk |

Alternative and Emerging Synthetic Routes to Aminobromoimidazoles

Beyond the functional group transformation of a pre-formed imidazole ring, alternative strategies focus on constructing the aminobromoimidazole core from simpler acyclic precursors. These methods include multi-component reactions and various cyclization strategies.

Multi-component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.comnih.gov This approach offers significant advantages in terms of step- and atom-economy, making it attractive for building complex heterocyclic scaffolds like imidazoles. bohrium.comfrontiersin.org

Several MCRs are known for synthesizing substituted imidazoles, which could be adapted to produce aminobromoimidazole derivatives. The Debus-Radziszewski-Japp reaction is a foundational MCR for imidazole synthesis, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net A variation of this reaction can use a primary amine instead of one of the ammonia equivalents, allowing for the introduction of different substituents on the imidazole nitrogen. researchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools in heterocyclic synthesis. bohrium.com Specifically for fused aminoimidazoles, a three-component reaction between a 2-aminoazole, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid, can generate diverse molecular libraries. frontiersin.org While not directly reported for this compound, these MCRs represent a viable and flexible strategy where bromo-substituted starting materials could potentially be used to construct the desired ring system. For example, a reaction could theoretically be designed involving a bromo-aldehyde or a bromo-dicarbonyl compound. The use of organocatalysts like imidazole itself has also been explored for MCRs leading to functionalized heterocycles. rsc.org

| Reaction Name | Components | Catalyst/Conditions | Reference |

|---|---|---|---|

| Debus-Radziszewski-Japp | 1,2-Dicarbonyl, Aldehyde, Ammonia (2 eq.) | Acidic or thermal | researchgate.net |

| Groebke-Blackburn-Bienaymé | 2-Aminoazole, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., ZrCl₄) | frontiersin.org |

| Four-Component Synthesis | Aldehyde, Benzil, Ammonium acetate (B1210297), Primary amine | Various catalysts (e.g., nanostructure Fe-Cu/ZSM-5) | bohrium.com |

Cyclization Reactions and Annulation Strategies

Cyclization reactions provide another fundamental approach to the imidazole core. These strategies involve the formation of the heterocyclic ring from a linear precursor through an intramolecular reaction. Annulation is a related process where a new ring is fused onto an existing one.

For the synthesis of substituted imidazoles, a common strategy involves the cyclization of an intermediate containing the necessary N-C-N fragment. For instance, the reaction of α-haloketones with amidines is a classic method (a variation of the Hantzsch synthesis) for preparing 2,4,5-trisubstituted imidazoles. To apply this to the target molecule, one might envision a pathway starting with a dibrominated keto-intermediate which then reacts with a source of the amino group and the second nitrogen.

Domino reactions, where a single event triggers a cascade of subsequent intramolecular reactions, are particularly powerful for building complex rings. organic-chemistry.org A domino alkylation-cyclization process, for example, can efficiently create heterocyclic systems. organic-chemistry.org While specific examples leading directly to this compound are not prevalent in the literature, the principles of intramolecular cyclization remain a core tool in synthetic organic chemistry. youtube.com Such a strategy could involve designing a linear precursor containing all the necessary atoms—including the bromine and amine functionalities (or their precursors)—which, under specific conditions (e.g., heat or catalysis), would cyclize to form the desired imidazole ring. nih.gov

Chemical Reactivity and Derivatization of 2,5 Dibromo 1h Imidazol 4 Amine

Transformations at the Amino Group

The primary amino group at the C4 position of the imidazole (B134444) ring is a key site for nucleophilic reactions, allowing for the introduction of various functional groups through amidation, alkylation, and condensation reactions.

Amidation and Alkylation Reactions

The primary amino group of 2,5-dibromo-1H-imidazol-4-amine is amenable to standard acylation and alkylation reactions.

Amidation: The nucleophilic amine can react with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amide derivatives. This reaction is fundamental in medicinal chemistry for linking different molecular fragments. For instance, studies on similar heterocyclic amines, like 1,2,4-triazol-5-amines, have shown that acylation occurs readily at the exocyclic amino group, confirmed through methods like X-ray crystallography nih.gov. This transformation introduces an amide bond which can alter the molecule's electronic and steric properties nih.gov.

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, direct alkylation of primary amines can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization researchgate.net. The reactivity is similar to that observed in other amino-heterocycles, such as 2-aminobenzimidazole (B67599) researchgate.net. Furthermore, the imidazole ring itself contains a secondary amine (N-H) that can be alkylated under basic conditions, a common reaction for imidazole compounds google.comyoutube.com. The regioselectivity of N-alkylation versus amino group alkylation would depend on the specific reaction conditions, such as the choice of base and solvent youtube.com.

Table 1: Potential Reagents for Amidation and Alkylation

| Transformation | Reagent Class | Example Reagent | Potential Product |

|---|---|---|---|

| Amidation | Acid Chlorides | Acetyl chloride | N-(2,5-dibromo-1H-imidazol-4-yl)acetamide |

| Amidation | Acid Anhydrides | Acetic anhydride | N-(2,5-dibromo-1H-imidazol-4-yl)acetamide |

| Alkylation | Alkyl Halides | Methyl iodide | 2,5-dibromo-N-methyl-1H-imidazol-4-amine |

| N-Alkylation | Alkyl Halides | Ethyl bromide | 2,5-dibromo-1-ethyl-1H-imidazol-4-amine |

Formation of Imines and Schiff Bases

The primary amino group of this compound can readily condense with aldehydes or ketones to form imines, commonly known as Schiff bases bohrium.comnih.gov. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond bohrium.com. The formation of Schiff bases is a versatile and widely used reaction in the synthesis of heterocyclic compounds with diverse biological activities nih.govekb.eg. The reaction is often catalyzed by acid and can be reversible bohrium.com. Numerous examples exist of Schiff base formation using heterocyclic amines, such as aminobenzimidazoles and amino-antipyrine, with various aromatic aldehydes ekb.eg.

Table 2: Example Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | Aromatic Schiff Base |

| Salicylaldehyde | Hydroxy-substituted Aromatic Schiff Base |

| Acetone | Aliphatic Ketimine |

| 1H-Indole-3-carbaldehyde | Heterocyclic Schiff Base ekb.eg |

Reactions Involving the Bromine Substituents

The two bromine atoms at the C2 and C5 positions are excellent handles for further functionalization of the imidazole ring, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, especially electron-deficient ones, can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group, such as a halide wikipedia.orgmasterorganicchemistry.com. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex masterorganicchemistry.com. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring that can stabilize this intermediate masterorganicchemistry.comyoutube.com.

In this compound, the imidazole ring is rendered electron-deficient by the presence of two electronegative nitrogen atoms and two electron-withdrawing bromine atoms. This activation facilitates the displacement of the bromide ions by various nucleophiles. Similar reactivity is observed in other halogenated heterocycles like pyridines wikipedia.org and in systems activated by nitro groups . Studies on related dibromo-heterocyclic systems have shown that substitution can occur with nucleophiles such as amines (e.g., morpholine), thiols, and alkoxides researchgate.net. Depending on the reaction conditions, either mono- or di-substituted products can be obtained researchgate.net.

Table 3: Potential Nucleophiles for SNAr Reactions

| Nucleophile Class | Example Nucleophile | Potential Product (Monosubstitution) |

|---|---|---|

| Amines | Piperidine | 2-bromo-5-(piperidin-1-yl)-1H-imidazol-4-amine |

| Alkoxides | Sodium methoxide | 2-bromo-5-methoxy-1H-imidazol-4-amine |

| Thiols | Thiophenol | 2-bromo-5-(phenylthio)-1H-imidazol-4-amine |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atoms on the imidazole ring serve as effective electrophilic partners.

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds (typically boronic acids or esters) with organic halides nih.gov. It is widely used to synthesize biaryl compounds and is tolerant of many functional groups nih.gov. The reaction of this compound with various aryl- or heteroaryl-boronic acids could be used to introduce diverse aromatic substituents at the C2 and/or C5 positions. Successful Suzuki couplings have been reported for a wide range of bromo-heterocycles, including unprotected nitrogen-rich systems like indazoles and benzimidazoles, demonstrating the feasibility of this approach without needing to protect the amine groups nih.gov. The choice of catalyst, ligand, and base is crucial for achieving high yields nih.gov.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts wikipedia.orgorganic-chemistry.org. This method would allow for the introduction of alkynyl moieties onto the imidazole core, creating arylalkyne structures libretexts.org. The reaction is typically carried out under mild conditions with a base like an amine, which can also serve as the solvent wikipedia.org. The Sonogashira coupling has been successfully applied to various bromo-heterocycles, showcasing its utility in the synthesis of complex molecules and conjugated systems researchgate.netresearchgate.net.

Table 4: Representative Cross-Coupling Reactions for Bromo-Heterocycles

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ nih.gov | Phenyl-substituted imidazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N wikipedia.orgorganic-chemistry.org | Phenylethynyl-substituted imidazole |

Selective Debromination Strategies

For the synthesis of monosubstituted derivatives, it is often necessary to selectively remove one of the two bromine atoms. Such strategies enhance the synthetic utility of the dibromo compound by providing access to 2-bromo- or 5-bromo-4-aminoimidazole intermediates, which can then be used in subsequent, distinct functionalization reactions.

Research on analogous compounds provides insight into potential methods. For example, 2,5-dibromo-4-nitro-1H-imidazole can be selectively monodebrominated to yield 2-bromo-4-nitro-1H-imidazole using a mixture of potassium iodide (KI) and sodium sulfite (B76179) (Na₂SO₃) in acetic acid . Another study on 4,5-dibromo-1,2-dimethyl-1H-imidazole demonstrated successful selective debromination using a Grignard reagent, isopropyl magnesium chloride (i-PrMgCl) thieme-connect.com. Reductive dehalogenation using reagents like ethyl magnesium bromide has also been noted for iodoimidazoles youtube.com. These examples suggest that a careful choice of reducing agent and reaction conditions could allow for the controlled, selective removal of one bromine atom from this compound.

Table 5: Reported Selective Debromination Methods for Dibromoimidazoles

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,5-Dibromo-4-nitro-1H-imidazole | KI, Na₂SO₃, Acetic Acid | 120–125 °C, 16 h | 2-Bromo-4-nitro-1H-imidazole | |

| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | i-PrMgCl, THF | -15 °C to rt | 4-Bromo-1,2-dimethyl-1H-imidazole | thieme-connect.com |

Reactivity of the Imidazole Ring System

The reactivity of the imidazole ring in this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino group and the electron-withdrawing bromine atoms.

Electrophilic Attack: The amino group at the C4 position is a strong activating group, which would typically direct electrophilic aromatic substitution. However, in this compound, all carbon positions on the imidazole ring are already substituted. Therefore, electrophilic attack is more likely to occur on the nitrogen atoms or the exocyclic amino group, depending on the reaction conditions and the nature of the electrophile.

The amino group itself can also react with nucleophiles after conversion to a diazonium salt.

Specific research detailing ring transformations and rearrangements for this compound is not available in the searched literature. In general, the imidazole ring is relatively stable but can be opened under harsh conditions, such as with benzoyl chloride in the presence of a base. uobabylon.edu.iq It is plausible that derivatization of the amino group or substitution of the bromine atoms could lead to intermediates that might undergo subsequent rearrangement or ring transformation, but specific pathways have not been documented for this compound.

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 1h Imidazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,5-dibromo-1H-imidazol-4-amine, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 12.0 - 13.0 (broad s) | - |

| NH₂ | Variable (broad s) | - |

| C2 | - | Shielded (due to Br) |

| C4 | - | Shielded (due to NH₂) |

| C5 | - | Shielded (due to Br) |

Predicted values are based on data from related imidazole (B134444) and benzimidazole (B57391) compounds in DMSO-d₆ or CDCl₃. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS is essential for confirming its elemental composition.

The theoretical exact mass of this compound (C₃H₃Br₂N₃) can be calculated based on the most abundant isotopes of its constituent elements. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature serves as a definitive confirmation of the presence and number of bromine atoms in the molecule.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of the related compound 2,5-dibromo-4-nitro-1H-imidazole shows characteristic losses that can be correlated to its structure. nih.gov Similarly, for this compound, fragmentation might involve the loss of bromine atoms, the amine group, or cleavage of the imidazole ring, providing further evidence for the proposed structure.

Table 2: Calculated Mass and Isotopic Data for this compound (C₃H₃Br₂N₃)

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂N₃ | - |

| Monoisotopic Mass | 254.87445 Da | Calculated |

| Average Mass | 255.88 g/mol | Calculated |

| Nominal Mass | 255 | Calculated |

Calculated values. The experimental HRMS measurement would be expected to be within a few parts per million (ppm) of the theoretical monoisotopic mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display distinct absorption bands corresponding to the N-H and C-N bonds of the amine and imidazole moieties, as well as C-Br bonds.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the region of 3500-3300 cm⁻¹. The N-H stretching of the imidazole ring is also expected in this region, often as a broader absorption. The N-H bending vibration of the primary amine usually gives rise to a band around 1600 cm⁻¹. The C=N and C-N stretching vibrations of the imidazole ring will produce characteristic absorptions in the fingerprint region (1600-1400 cm⁻¹). The C-Br stretching vibrations are expected to appear at lower wavenumbers, typically below 800 cm⁻¹. In related imidazolinone compounds, the N-H bands are observed around 3500 cm⁻¹, and C=O bands are seen near 1700 cm⁻¹. researchgate.net

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| Imidazole (N-H) | Stretch | ~3300 (broad) |

| Primary Amine (NH₂) | Bend | ~1600 |

| Imidazole Ring | C=N/C-N Stretch | 1600 - 1400 |

| Carbon-Bromine | C-Br Stretch | < 800 |

Predicted values are based on general IR correlation tables and data from related amine and imidazole compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not publicly documented, the analysis of related imidazole derivatives provides insight into the likely solid-state packing. For instance, the crystal structures of N-arylated imidazoles reveal that packing is often governed by weak C-H···N or C-H···O interactions. nih.gov In the case of this compound, strong intermolecular hydrogen bonds involving the amine group and the imidazole N-H are expected to play a significant role in the crystal lattice. The bromine atoms may also participate in halogen bonding, further influencing the packing arrangement. The planarity of the imidazole ring is a common feature in such structures. nih.gov

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed for these purposes.

TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For a polar compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane). The retardation factor (Rf) value would be dependent on the specific mobile phase composition.

HPLC provides a more accurate and quantitative assessment of purity. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of an acid like trifluoroacetic acid to improve peak shape), would be a suitable approach for analyzing this compound. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of the peak would be proportional to its concentration. Impurity profiling by HPLC can detect and quantify byproducts from the synthesis, such as incompletely brominated species. The use of a UV detector is common for aromatic and heterocyclic compounds.

Table 4: Typical Chromatographic Conditions for the Analysis of Imidazole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | UV light (254 nm) |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient (with 0.1% TFA) | UV-Vis (e.g., at 254 nm) |

These are general conditions and would require optimization for the specific analysis of this compound. rsc.org

Computational and Theoretical Investigations of 2,5 Dibromo 1h Imidazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G or cc-pVTZ are commonly employed to optimize molecular geometry and calculate various electronic properties of heterocyclic compounds. irjweb.comnih.gov For 2,5-dibromo-1H-imidazol-4-amine, DFT calculations would yield its most stable three-dimensional conformation and provide fundamental data on its electron distribution, which governs its chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. irjweb.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. nih.gov In the case of this compound, the electron-donating amino group and the electron-withdrawing bromine atoms would significantly influence the energies of these orbitals. Computational studies on analogous imidazole (B134444) derivatives show that such substitutions are pivotal in tuning the electronic properties. researchgate.net

To illustrate, DFT calculations on various imidazole derivatives provide insight into the expected range for these values.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Imidazole Derivatives (Note: Data is for illustrative purposes and not for this compound)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

|---|---|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 1H-Imidazole (IM) | DFT | -6.85 | -0.95 | 5.90 | researchgate.net |

| 1-Methylimidazole (MIM) | DFT | -6.31 | -0.84 | 5.47 | researchgate.net |

For this compound, the HOMO is expected to be localized primarily on the imidazole ring and the amino group, reflecting its electron-rich nature. The LUMO would likely be distributed across the imidazole ring and influenced by the bromine atoms. The calculated energy gap would provide a quantitative measure of its stability and propensity to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amino group and the nitrogen atoms within the imidazole ring due to the presence of lone pairs of electrons. These sites would be the most probable locations for protonation and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the N-H proton of the imidazole ring, making them sites for interaction with nucleophiles.

σ-Holes: A region of positive electrostatic potential, known as a σ-hole, might be present on the outer side of the bromine atoms along the C-Br bond axis. This feature is common in halogenated compounds and allows for halogen bonding, a type of non-covalent interaction. preprints.org

MEP analysis provides a chemically intuitive picture that complements the orbital-based analysis, offering clear predictions about the molecule's intermolecular interaction patterns. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns closely with Lewis structures. readthedocs.io A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects through second-order perturbation theory. acadpubl.eu

This analysis examines the energetic stabilization resulting from the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. The stabilization energy, E(2), associated with this interaction is a measure of its significance. For this compound, NBO analysis would quantify key intramolecular interactions such as:

Hyperconjugation: Interactions involving the lone pairs of the nitrogen and bromine atoms with the antibonding orbitals (π* or σ*) of the imidazole ring.

Table 2: Examples of NBO Donor-Acceptor Interactions in a Substituted Imidazole (Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and is for illustrative purposes)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Source |

|---|---|---|---|---|

| LP(1) N3 | π* C1-C2 | 22.5 | n → π* | acadpubl.eu |

| LP(1) Cl35 | π* C27-C31 | 9.54 | n → π* | acadpubl.eu |

These E(2) values reveal the most significant electronic delocalizations, explaining the molecule's electronic structure and stability beyond a simple localized bonding picture.

Reaction Mechanism Studies via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By using DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. acs.org The calculation of activation energies (the energy barrier between reactants and the transition state) allows for the prediction of reaction feasibility and kinetics.

For this compound, computational studies could be used to investigate various potential reactions:

Electrophilic Aromatic Substitution: Although the imidazole ring is substituted, computational models could predict the likelihood and regioselectivity of further substitution reactions.

Nucleophilic Substitution: The bromine atoms are potential leaving groups. Modeling could explore the mechanism of their substitution by various nucleophiles.

Cross-Coupling Reactions: Computational studies could shed light on the mechanism of palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, at the C-Br positions, which are common synthetic routes for functionalizing such scaffolds. nih.gov

These studies provide atomic-level detail that is often inaccessible through experimental means alone, offering insights into bond-breaking and bond-forming processes and guiding the development of new synthetic methodologies. acs.org

In Silico Prediction of Spectroscopic Parameters and Validation

Computational chemistry allows for the in silico prediction of various spectroscopic data, which can be used to aid in the characterization of newly synthesized compounds or to validate the accuracy of the computational model itself. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the computed spectrum with the experimental FT-IR and Raman spectra, chemists can confidently assign the observed vibrational bands to specific molecular motions (e.g., N-H stretching, C-Br stretching, ring deformations). nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C) and spin-spin coupling constants. researchgate.net These predictions are highly valuable for interpreting complex experimental NMR spectra and confirming the molecular structure.

For this compound, a theoretical prediction of its ¹H and ¹³C NMR spectra would be invaluable for its unambiguous structural confirmation upon synthesis. The correlation between calculated and experimental data serves as a rigorous test of the computational model's quality. arxiv.org

2,5 Dibromo 1h Imidazol 4 Amine As a Synthetic Building Block

Role in the Construction of Diverse Heterocyclic Systems

The unique arrangement of reactive sites on the 2,5-dibromo-1H-imidazol-4-amine scaffold makes it an invaluable precursor for the synthesis of a wide array of heterocyclic systems. Its amine and bromo-substituted imidazole (B134444) core allows for a variety of chemical transformations, leading to the formation of fused ring systems and other complex heterocyclic structures.

A significant application of this building block is in the synthesis of marine alkaloids, particularly those containing the pyrrole-imidazole skeleton. For instance, it is a key component in the laboratory synthesis of oroidin (B1234803), a natural product isolated from marine sponges. The synthesis of oroidin and its analogues often involves the strategic use of brominated imidazole derivatives to construct the core structure, which is a precursor to more complex dimeric alkaloids like sceptrin (B1680891). nih.govacs.orgrsc.org The sceptrin molecule, a dimeric pyrrole-imidazole alkaloid, is biosynthetically proposed to derive from the dimerization of hymenidin (B1674120), a related monomeric unit whose synthesis can be approached using building blocks like this compound. acs.orgnih.gov

Furthermore, the reactivity of the dibromoimidazole core is exploited in the construction of various fused heterocyclic systems. For example, derivatives of this compound can be utilized in cyclization reactions to form imidazo[4,5-d]pyridazines. nih.gov These nitrogen-rich heterocyclic systems are of interest in medicinal chemistry due to their structural similarity to purines. osi.lvnih.gov Similarly, the synthesis of pyrrolo[2,3-d]imidazoles, another important class of heterocyclic compounds, can be achieved using appropriately substituted imidazole precursors. nih.govnih.govresearchgate.net The ability to selectively functionalize the bromine and amine positions allows for the controlled annulation of pyrrole (B145914) and pyridine (B92270) rings onto the imidazole core.

Application in Combinatorial Chemistry Libraries

The structural attributes of this compound make it a valuable scaffold for combinatorial chemistry and the generation of diversity-oriented synthesis libraries. frontiersin.org The presence of multiple reactive handles—the amino group and two bromine atoms—allows for the introduction of a wide range of substituents and the creation of large collections of related molecules. These libraries of compounds are instrumental in the drug discovery process for screening against various biological targets. enamine.net

The general strategy involves using the imidazole core as a central scaffold and systematically varying the substituents at the different positions. For instance, the amino group can be acylated, alkylated, or used in condensation reactions, while the bromine atoms can be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl or heteroaryl groups. osi.lv This approach enables the rapid generation of a multitude of structurally diverse molecules from a single, readily accessible starting material. The resulting libraries of imidazole-containing compounds can then be screened for a wide range of biological activities. researchgate.net

Precursor for Advanced Organic Materials Synthesis

The unique electronic properties and the potential for extensive π-conjugation in derivatives of this compound make it a promising precursor for the synthesis of advanced organic materials. The electron-rich nature of the amino-imidazole core, combined with the possibility of extending the π-system through cross-coupling reactions at the bromo positions, allows for the tuning of the electronic and photophysical properties of the resulting molecules.

These characteristics are highly desirable for applications in materials science, such as the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to synthesize extended, conjugated systems based on the imidazole scaffold opens up possibilities for creating novel materials with tailored electronic properties. nih.gov For example, the incorporation of such heterocyclic building blocks into larger polymeric or oligomeric structures can influence charge transport and photoluminescent behavior. The formation of stable, extended π-systems is a key strategy in the design of functional organic materials, and this compound provides a versatile platform to achieve this.

Future Research Directions and Innovative Methodologies in 2,5 Dibromo 1h Imidazol 4 Amine Chemistry

Development of Sustainable and Green Synthetic Protocols

The pursuit of environmentally benign chemical processes has driven the development of sustainable and green synthetic routes for 2,5-dibromo-1H-imidazol-4-amine and its derivatives. A key strategy involves the catalytic reduction of its precursor, 2,5-dibromo-4-nitro-1H-imidazole.

The synthesis of the nitro precursor itself can be achieved through the bromination of 4-nitroimidazole (B12731). rsc.org An efficient two-step kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole, a related key building block for nitroimidazole drugs, involves the dibromination of 4-nitroimidazole followed by selective debromination. prf.orgresearchgate.net This process highlights the industrial relevance of halogenated nitroimidazoles.

The critical step in producing this compound is the reduction of the nitro group. Traditional methods often employ reagents that are not environmentally friendly. Modern green chemistry approaches focus on catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or iron powder, although yields can sometimes be poor. msesupplies.comnih.gov Research into more efficient and greener reduction catalysts is a key area of interest. This includes the use of green-fabricated metal nanoparticles, which have shown success in the reduction of other nitroaromatic compounds and could be adapted for this specific transformation. nih.gov

Furthermore, energy-efficient synthesis methods such as microwave nih.govresearchgate.netrsc.orgrsc.orgresearchgate.netnih.gov and ultrasound-assisted synthesis mdpi.comresearchgate.netyoutube.comresearchgate.net are being explored for various imidazole (B134444) derivatives. These techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. nih.govrsc.org For instance, microwave-assisted synthesis of substituted imidazoles has been shown to be an efficient and environmentally friendly protocol. nih.govrsc.org The application of these technologies to the synthesis and functionalization of this compound represents a promising avenue for future research.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Imidazole Synthesis

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound |

| Solvents | Often uses toxic, volatile organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions nih.govrsc.org |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts, metal nanoparticles nih.gov |

| Reaction Time | Often hours to days | Minutes to hours nih.govrsc.org |

| Waste Generation | High | Minimized |

| Atom Economy | Can be low | Often high, especially in one-pot reactions rsc.org |

Integration with Automated Synthesis and High-Throughput Screening

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing the discovery of new molecules with desired properties. prf.orgnih.govrsc.org For a scaffold like this compound, which offers multiple points for diversification, these technologies are particularly valuable.

Automated flow chemistry platforms enable the rapid and efficient synthesis of libraries of compounds based on the this compound core. youtube.comacs.org By systematically varying the substituents at the bromine and amine positions, a vast chemical space can be explored in a short period. Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity, and can be readily scaled up. youtube.comacs.org

Once synthesized, these compound libraries can be subjected to HTS to identify "hits" for specific biological targets or material properties. nih.govrsc.org For example, HTS has been successfully used to identify substituted imidazole derivatives as inhibitors of specific biological pathways. rsc.org The development of nanoscale, automated platforms allows for the synthesis and screening of thousands of compounds in a single day, significantly accelerating the discovery process. rsc.orgnih.govrsc.orgrug.nl This approach, combining on-the-fly synthesis with immediate screening, minimizes the need for purification and storage of large compound libraries. nih.govrug.nl

Exploration of Novel Catalytic Systems for Functionalization

The two bromine atoms and the amino group on the this compound ring provide multiple handles for further functionalization through various catalytic cross-coupling reactions. The development of novel and more efficient catalytic systems is a major focus of research.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. researchgate.netresearchgate.netacs.orgyoutube.com Research in this area focuses on developing new palladium catalysts with improved activity and stability, allowing for the coupling of a wider range of substrates under milder conditions. acs.orgnih.gov For instance, ligands like BrettPhos and RuPhos have shown broad applicability in the C-N cross-coupling of a variety of amines with aryl and heteroaryl halides. nih.gov The application of such catalysts to the functionalization of this compound would allow for the synthesis of a diverse array of derivatives.

Nickel-catalyzed C-H activation is another emerging area of interest. nih.govresearchgate.netrsc.org This approach allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules but are typically unreactive. Nickel catalysts are attractive due to their lower cost compared to palladium. nih.govresearchgate.net The development of nickel-based catalytic systems for the C-H arylation and alkenylation of imidazoles has been reported, opening up new possibilities for the derivatization of the this compound scaffold. nih.govresearchgate.netrsc.org

Table 2: Overview of Catalytic Functionalization Methods for Imidazoles

| Reaction Type | Catalyst System (Example) | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C-C | Forms biaryl compounds. Tolerant of many functional groups. researchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand (e.g., BrettPhos) / Base | C-N | Forms arylamines. Wide substrate scope. youtube.comnih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | C-C (alkyne) | Couples terminal alkynes with aryl halides. |

| C-H Arylation | Ni(OTf)₂ / Ligand (e.g., dcype) / Base | C-C | Direct functionalization of C-H bonds. Lower cost catalyst. nih.govresearchgate.net |

Design of Advanced Imidazole-Based Architectures

The unique structural features of this compound make it an excellent starting material for the design and synthesis of complex, advanced imidazole-based architectures. A particularly promising application is in the synthesis of analogues of marine natural products.

Many marine sponges produce alkaloids containing the 2-aminoimidazole moiety, which exhibit a wide range of biological activities. researchgate.netnih.govmdpi.comsigmaaldrich.comnih.gov Notable examples include oroidin (B1234803) and hymenidin (B1674120) , which are pyrrole-imidazole alkaloids. rsc.orgmdpi.comyoutube.comnih.govresearchgate.netacs.org The this compound core can serve as a key building block in the synthesis of these natural products and their analogues. By utilizing the functionalization strategies described in the previous section, chemists can systematically modify the structure of these alkaloids to improve their potency, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.netacs.org

The synthesis of analogues of these marine alkaloids is an active area of research, with the goal of developing new therapeutic agents. rsc.orgresearchgate.netacs.org For example, synthetic analogues of oroidin and hymenidin have been shown to act as inhibitors of voltage-gated potassium channels. acs.org The ability to readily synthesize a variety of analogues from a common precursor like this compound is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Beyond marine natural products, the versatility of the this compound scaffold allows for the construction of a wide range of other advanced architectures with potential applications in materials science and catalysis. scirp.orgnih.gov

常见问题

Q. Table 1: Synthetic Conditions Comparison

| Parameter | (Analog) | (Benzimidazole Synthesis) |

|---|---|---|

| Solvent | DMSO | DMF |

| Temperature | Reflux (~120°C) | 120°C (under N₂) |

| Reaction Time | 18 hours | 18 hours |

| Yield | 65% | 72–91% (for analogs) |

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what analytical parameters should be prioritized?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Use deuterated DMSO (DMSO-d₆) to resolve NH and aromatic protons; monitor chemical shifts for bromine-induced deshielding .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

- Crystallography :

Q. Critical Parameters :

- For NMR: Control temperature to mitigate tautomerism effects.

- For SCXRD: Ensure crystal quality (e.g., non-twinned crystals) via slow evaporation .

How can researchers resolve contradictory spectral data arising from tautomeric equilibria in this compound?

Answer:

- Experimental Approaches :

- Variable-Temperature NMR : Perform experiments at 25–100°C to observe tautomer population shifts (e.g., imidazole NH proton exchange) .

- X-ray Crystallography : Definitively assign the dominant tautomer using hydrogen-bonding patterns and atomic coordinates .

- Computational Modeling : Compare DFT-calculated NMR chemical shifts with experimental data to identify energetically favorable tautomers.

What strategies exist for incorporating this compound into metal-organic frameworks (MOFs), and how does its bromine substitution pattern influence coordination behavior?

Answer:

- Synthetic Strategies :

- Bromine Effects :

What experimental design considerations are critical when studying the reactivity of bromine substituents in cross-coupling reactions involving this compound?

Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or NiCl₂(dppf) for Suzuki-Miyaura couplings; optimize ligand-to-metal ratios .

- Condition Optimization :

- Solvent : Tetrahydrofuran (THF) or toluene for solubility.

- Base : Cs₂CO₃ or K₃PO₄ to deprotonate intermediates.

- Byproduct Mitigation : Monitor for debromination via LC-MS and adjust reaction time/temperature .

How should researchers approach comparative analysis of halogenated imidazole derivatives’ electronic properties using computational and experimental methods?

Answer:

- Computational Workflow :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level; calculate HOMO-LUMO gaps and electrostatic potentials.

- NBO Analysis : Quantify hyperconjugative interactions involving Br substituents.

- Experimental Validation :

- Cyclic Voltammetry : Measure redox potentials to correlate with computed electron affinity.

- UV-Vis Spectroscopy : Compare absorption maxima with TD-DFT results .

Q. Table 2: Key Analytical Correlations

| Property | Computational Method | Experimental Technique |

|---|---|---|

| HOMO-LUMO Gap | DFT (B3LYP) | UV-Vis Spectroscopy |

| Charge Distribution | NBO Analysis | X-ray Photoelectron Spectroscopy |

| Tautomer Stability | Gibbs Free Energy (DFT) | Variable-Temperature NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。